molecular formula C16H18O3 B124866 ナプロキセンエチルエステル CAS No. 31220-35-6

ナプロキセンエチルエステル

カタログ番号: B124866
CAS番号: 31220-35-6
分子量: 258.31 g/mol
InChIキー: URNAYRDBUUZOIU-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naproxen Ethyl Ester belongs to the class of arylacetic acids and is used as a non-steroidal anti-inflammatory drug (NSAID). It is useful for the management of pain, inflammation, and stiffness. It is also used in the treatment of rheumatoid arthritis and other painful musculoskeletal disorders . It works by inhibiting cyclooxygenase (COX-1 and COX-2), which are key enzymes in inflammation .


Synthesis Analysis

Three consecutive alkyl esters, methyl (1), ethyl (2), and isopropyl (3) esters, were synthesized from naproxen by direct Fischer esterification reaction . The development of a synthetic route to ibuprofen and naproxen over the last 10 years is summarized, including developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry .


Molecular Structure Analysis

The molecular formula of Naproxen Ethyl Ester is C16H18O3 . It contains total 38 bond(s); 20 non-H bond(s), 12 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 ether(s) (aromatic) .


Chemical Reactions Analysis

The synthesis of Naproxen Ethyl Ester involves a Fischer esterification reaction . The reaction progress of naproxen synthesis catalyzed by AMDase-CLGIPL covalently immobilized onto a robust acrylate carrier was investigated with respect to reaction engineering .


Physical and Chemical Properties Analysis

The physical and chemical properties of Naproxen Ethyl Ester include a molecular weight of 258.312 Da and a mono-isotopic mass of 258.125580 Da . The density is 1.1±0.1 g/cm3, boiling point is 372.8±17.0 °C at 760 mmHg, and the flash point is 156.3±15.5 °C .

科学的研究の応用

エナンチオ選択的加水分解

ナプロキセンエチルエステル: は、非ステロイド系抗炎症薬(NSAID)のエステル誘導体のエナンチオ選択的加水分解を含む研究に使用されます。枯草菌由来の改変エステラーゼは、ナプロキセンエステルのエナンチオ選択的加水分解において大きな有望性を示しています。 このプロセスは、異なる治療効果を持つ可能性のある光学活性な形態のナプロキセンを製造するために重要です .

ナプロキセン誘導体の合成

この化合物は、さまざまなナプロキセン誘導体の合成の出発物質として役立ちます。これらの誘導体は、ナプロキセン自体よりも強力で選択的になる可能性について研究されています。 連続フロー化学は合成プロセスに適用されており、化合物が現代の医薬品製造技術における役割を示しています .

皮膚浸透性の向上

ナプロキセンエチルエステルは、皮膚浸透性を高める能力について研究されています。この特性は、特に皮膚への吸収を高めることが望ましい局所製剤の開発に役立ちます。 これは、より効果的な局所NSAID治療につながる可能性があります .

有機化学における官能基化

ナプロキセンのエステル形態は、さまざまな官能基化反応で有機化学で使用されます。これらには、フッ素化、ヨウ素化、アルキニル化、アリール化、チオフェノール化、およびアミノ化とエステル化反応が含まれます。 このような反応は、潜在的な医薬品用途を持つナプロキセンベースの化合物の多様なアレイを作成するために不可欠です .

フローバイオ触媒

フローバイオ触媒の分野では、ナプロキセンエチルエステルの水への不溶解性により課題が生じます。Triton® X-100などの界面活性剤を使用することでこれを克服するための研究が行われており、ナプロキセンエステルの加水分解において有意なモル変換率とエナンチオマー過剰率が得られる可能性があります。 この用途は、キラル医薬品の工業規模での生産にとって重要です .

不斉合成

この化合物は、薬物の活性形態を生成するために不可欠なプロセスである、(S)-ナプロキセンの不斉合成にも関与しています。 ロジウム触媒によるヒドロホルミル化などの技術が、この合成の効率性と選択性を向上させるために検討されています .

作用機序

Target of Action

Naproxen, the active form of Naproxen Ethyl Ester, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever in the body .

Mode of Action

Naproxen works by reversibly inhibiting both the COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX enzymes by Naproxen leads to a decrease in the synthesis of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation and pain sensation. Therefore, the reduction in prostaglandin production results in the alleviation of these symptoms .

Pharmacokinetics

Naproxen is rapidly and completely absorbed when administered orally . It binds extensively, in a concentration-dependent manner, to plasma albumin . The area under the plasma concentration-time curve (AUC) of naproxen is linearly proportional to the dose for oral doses up to a total dose of 500mg . Naproxen is eliminated following biotransformation to glucuroconjugated and sulphate metabolites which are excreted in urine, with only a small amount of the drug being eliminated unchanged .

Result of Action

The primary result of Naproxen’s action is the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the physiological processes associated with these symptoms .

Action Environment

The concentration of Naproxen in the environment depends on its physicochemical properties such as solubility and chemical stability as well as environmental properties . The octanol water distribution coefficients for Naproxen, measured across the environmentally relevant pH range, are low therefore the risk of bioaccumulation in aquatic organisms is also low . Overall, the weight of evidence suggests that Naproxen can be expected to be slowly degraded in the environment .

Safety and Hazards

Naproxen Ethyl Ester is harmful if swallowed, causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . It should be handled with care, avoiding inhalation and contact with skin, eyes, and clothing .

将来の方向性

Recent progress in the synthesis of NSAIDs, including Naproxen, has led to the development of novel practical and asymmetric approaches for their synthesis . The use of L-proline isopropyl ester naproxenate increased the permeation of naproxen through the skin almost four-fold, suggesting potential future directions for improving the delivery of this drug .

生化学分析

Biochemical Properties

Naproxen Ethyl Ester interacts with various enzymes and proteins in biochemical reactions. It is a non-selective COX inhibitor , meaning it inhibits both COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins, compounds that play a key role in inflammation and pain .

Cellular Effects

Naproxen Ethyl Ester has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of human colon tumor cells through a cyclooxygenase (COX)-independent mechanism . It also showed improved solubility and higher absorption of drug molecules by biological membranes .

Molecular Mechanism

The molecular mechanism of action of Naproxen Ethyl Ester involves its binding interactions with biomolecules and changes in gene expression. As a non-selective COX inhibitor, it binds to the active sites of COX enzymes, inhibiting their activity and thus reducing the production of prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Naproxen Ethyl Ester change over time. For instance, it has been shown that the derivative with isopropyl ester had the best permeability through pigskin . The use of L-proline isopropyl ester naproxenate increased the permeation of naproxen through the skin almost four-fold .

Dosage Effects in Animal Models

The effects of Naproxen Ethyl Ester vary with different dosages in animal models. For example, in a study on the effects of NSAIDs on bone healing in animal models, it was found that the negative effects of NSAID after bone fracture on certain biomechanical properties of the healing bones was not statistically significant in mice compared with other animals .

Metabolic Pathways

Naproxen Ethyl Ester is involved in several metabolic pathways. Conjugation with glucuronic acid is the major metabolic pathway for Naproxen, as it is true for many other drugs containing carboxylic acids . Thus the major metabolite of Naproxen in humans is naproxen-β-1-O-acyl glucuronide .

Transport and Distribution

Naproxen Ethyl Ester is transported and distributed within cells and tissues. It has been shown that Naproxen Ethyl Ester has improved solubility and higher absorption of drug molecules by biological membranes . This suggests that it may interact with transporters or binding proteins that facilitate its localization or accumulation within cells.

Subcellular Localization

Given its role as a non-selective COX inhibitor, it is likely that it localizes to sites where COX enzymes are found, such as the endoplasmic reticulum and nuclear envelope

特性

IUPAC Name

ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNAYRDBUUZOIU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185146
Record name Naproxen ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31220-35-6
Record name Naproxen ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031220356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naproxen ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31220-35-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAPROXEN ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978RJD689Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ethanol (48 g) and palladium catalyst (5% palladium on carbon, 0,12 g) were stirred under a hydrogen atmosphere (10 bar) for 1 hour. The hydrogen was released and ethyl 2-hydroxy-2-(6-methoxynaphth-6-yl)propionate (12,0 g, 43,8 mmol) was added. Hydrogen was charged to the reactor and the vessel was warmed to 160° C. (hydrogen pressure 20 bar). The reactor was stirred at 160° C. for 6 hours and the hydrogen was released. Ethyl 2-(6-methoxynaphth-2-yl)propionate was formed with a selectivity of 35% at 40% conversion of the starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-hydroxy-2-(6-methoxynaphth-6-yl)propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
48 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

Ethyl 2-hydroxy-2-(6-methoxynaphth-2-yl)propionate (7,5 g, 27,3 mmol), acetic anhydride (6,14 g, 60,2 mmol), toluene (37 ml) and palladium catalyst (5% on carbon, 0,75 g) were heated (140° C.) under a hydrogen atmosphere (10 bar) for 14 hours. Ethyl 2-(6-methoxynaphth-2-yl)propionate was formed with a selectivity of 92% at a 2-methoxynaphthalene conversion of 60%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naproxen Ethyl Ester
Reactant of Route 2
Reactant of Route 2
Naproxen Ethyl Ester
Reactant of Route 3
Reactant of Route 3
Naproxen Ethyl Ester
Reactant of Route 4
Reactant of Route 4
Naproxen Ethyl Ester
Reactant of Route 5
Reactant of Route 5
Naproxen Ethyl Ester
Reactant of Route 6
Reactant of Route 6
Naproxen Ethyl Ester
Customer
Q & A

Q1: Why is there significant research interest in the enantioselective hydrolysis of Naproxen ethyl ester?

A1: Naproxen, the active form of Naproxen ethyl ester, exhibits chirality, meaning it exists in two mirror-image forms (enantiomers) designated as R and S. Crucially, only the S-enantiomer of Naproxen possesses the desired therapeutic properties. [, , , ] Therefore, developing efficient methods to separate or selectively synthesize the S-enantiomer from the racemic mixture is crucial for maximizing drug efficacy and minimizing potential side effects associated with the inactive R-enantiomer. []

Q2: What are the common approaches explored for the enantioselective synthesis of S-Naproxen from its ester?

A2: Researchers are actively investigating two primary strategies:

  • Enzymatic Resolution: This approach utilizes enzymes like lipases to selectively hydrolyze the ester bond of R-Naproxen ethyl ester, leaving the S-Naproxen ethyl ester largely untouched. This allows for the separation and purification of S-Naproxen. Studies have explored various lipases, including those from Bacillus strains and Candida antarctica lipase B (CALB). [, ]
  • Catalytic Antibodies: This innovative method involves developing antibodies that can specifically bind to and catalyze the hydrolysis of R-Naproxen ethyl ester. Researchers have successfully generated monoclonal and polyclonal antibodies demonstrating this capability. [, , ]

Q3: How does the reaction environment influence the efficiency of enzymatic resolution of Naproxen ethyl ester?

A3: Studies highlight that the reaction environment significantly impacts enzymatic activity and selectivity. For instance, conducting the lipase-catalyzed esterification of S-Naproxen ethyl ester in supercritical carbon dioxide (scCO2) demonstrated significantly improved conversion rates and reaction times compared to ambient conditions. [] This enhancement is attributed to the unique properties of scCO2, such as enhanced mass transfer and altered solvent behavior, which can positively influence enzyme activity. []

Q4: What is the significance of using haptens in generating catalytic antibodies for Naproxen ethyl ester hydrolysis?

A4: Haptens are small molecules designed to mimic the transition state of a desired chemical reaction. In the context of Naproxen ethyl ester, researchers designed a phosphonate hapten resembling the transition state of its hydrolysis. [] By conjugating this hapten to carrier proteins and using it to immunize mice, researchers could elicit the production of antibodies with a binding site complementary to the transition state of R-Naproxen ethyl ester hydrolysis. [] This approach leverages the immune system's natural ability to generate highly specific antibodies, tailoring them for catalytic activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。